molecular formula C8H3BrF4O B1378410 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde CAS No. 1414870-67-9

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1378410
CAS No.: 1414870-67-9
M. Wt: 271.01 g/mol
InChI Key: SYXXJSLVINTBHO-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-fluoro-5-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at low to moderate levels to ensure selective bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzaldehydes with various functional groups.

    Reduction: Formation of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of agrochemicals, materials science, and as a component in specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzaldehyde
  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Uniqueness

4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXXJSLVINTBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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